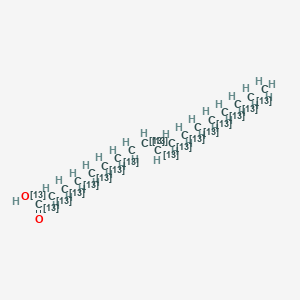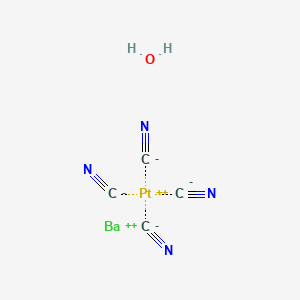![molecular formula C12H18Cl2N2 B1511501 2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride CAS No. 5260-46-8](/img/structure/B1511501.png)
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Overview
Description
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride: is a complex organic compound with a molecular formula of C12H16N2·2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: : This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with a suitable diketone.
Reduction and Hydrogenation: : The resulting isoquinoline core is then subjected to reduction and hydrogenation processes to introduce the hexahydro structure.
Formation of Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using reactors designed for large-scale chemical synthesis. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and oxygen (O2) under acidic conditions.
Reduction: : LiAlH4, H2 with a palladium catalyst, and sodium borohydride (NaBH4).
Substitution: : Halides (e.g., Cl2, Br2), alkyl halides, and strong bases (e.g., NaOH, KOH).
Major Products Formed
Oxidation: : Formation of quinoline derivatives and carboxylic acids.
Reduction: : Formation of reduced isoquinolines and amines.
Substitution: : Formation of alkylated or halogenated derivatives.
Scientific Research Applications
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride: is structurally similar to other isoquinoline derivatives, but its unique hexahydro structure sets it apart. Some similar compounds include:
Praziquantel: : Used as an anthelmintic drug.
Isoquinoline: : A basic nitrogenous heterocyclic compound.
Quinoline: : A benzopyridine derivative used in the synthesis of various pharmaceuticals.
These compounds share the isoquinoline core but differ in their substituents and functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASCARMJJLMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743274 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5260-46-8 | |
| Record name | Azaquinzole dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005260468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZAQUINZOLE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FWM33RU3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)










![3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-N-(2,5-dimethoxy-4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1511439.png)


